molecular formula C9H6FN3OS B2511027 3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 1595602-11-1

3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2511027
CAS No.: 1595602-11-1
M. Wt: 223.23
InChI Key: OEJYMGZPXKRZOJ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 3-position and a carboxamide group linked to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₉H₆FN₃OS, with a molecular weight of 223.23 g/mol (derived from and calculations).

Properties

IUPAC Name

3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3OS/c10-7-5-11-2-1-6(7)8(14)13-9-12-3-4-15-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYMGZPXKRZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This reaction condenses α-haloketones with thioamides under acidic conditions. For 2-aminothiazole:

  • Thioamide Preparation : Thiourea reacts with ethyl bromopyruvate to form the thioamide intermediate.
  • Cyclization : The thioamide undergoes cyclization with α-chloroketones (e.g., chloroacetone) in ethanol under reflux, yielding 2-aminothiazole.

Reaction Conditions :

Component Reagent/Condition Temperature Yield
Thiourea Ethyl bromopyruvate, EtOH Reflux 75%
α-Chloroketone HCl catalyst, 6 h 80°C

Fluorinated Pyridine Intermediate

The 3-fluoropyridine-4-carboxylic acid is synthesized via electrophilic fluorination or halogen exchange.

Halogen Exchange Reaction

A common route involves substituting a nitro or chlorine group with fluorine:

  • Nitration : Pyridine-4-carboxylic acid is nitrated at position 3 using HNO₃/H₂SO₄.
  • Reduction and Fluorination : The nitro group is reduced to an amine (H₂/Pd-C) and subjected to Balz-Schiemann reaction (NaNO₂/HBF₄) to yield 3-fluoropyridine-4-carboxylic acid.

Optimization Note : Direct fluorination using Selectfluor® on chloropyridine derivatives (e.g., 3-chloropyridine-4-carboxylic acid) in DMF at 100°C achieves higher regioselectivity (yield: 68%).

Amide Coupling Strategies

The final step couples 3-fluoropyridine-4-carboxylic acid with 2-aminothiazole.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using EDC/HOBt in anhydrous DMF:

  • Acid Activation : 3-Fluoropyridine-4-carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 min.
  • Amine Addition : 2-Aminothiazole (1 eq) is added, and the reaction proceeds at room temperature for 12 h.

Workup : The crude product is purified via silica gel chromatography (eluent: EtOAc/hexane 3:7) to isolate the amide (yield: 82%).

Industrial-Scale Coupling

For bulk synthesis, continuous flow reactors enhance efficiency:

  • Reactor Parameters :
    • Residence time: 20 min
    • Temperature: 50°C
    • Solvent: THF
    • Yield: 89% with >99% purity

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 3-Fluoropyridine-4-carboxylic acid, 2-aminothiazole, HCTU, DIEA in DMF.
  • Irradiation : 100 W, 100°C, 15 min.
  • Yield : 78%.

Solid-Phase Synthesis

Immobilizing the thiazole amine on Wang resin enables iterative coupling:

  • Resin Loading : 2-Aminothiazole is attached via Fmoc chemistry.
  • Coupling : 3-Fluoropyridine-4-carboxylic acid activated with DIC/HOAt.
  • Cleavage : TFA/DCM (1:1) liberates the product (yield: 70%).

Analytical Characterization

Critical data for verifying the product:

Property Method Result
Melting Point DSC 215–217°C
¹H NMR (DMSO-d₆) 400 MHz δ 8.72 (s, 1H, Thiazole-H), 8.54 (d, 1H, Pyridine-H), 7.92 (d, 1H, Pyridine-H), 6.98 (s, 1H, Thiazole-H).
HRMS ESI+ m/z 224.0521 [M+H]+

Challenges and Optimization

Racemization Concerns

During thiazole synthesis, calcium carbonate-mediated cyclization may cause partial racemization at chiral centers. For this achiral compound, racemization is irrelevant, but reaction pH must remain neutral to prevent amide hydrolysis.

Purification Difficulties

The polar carboxamide group necessitates chromatographic purification with polar eluents (e.g., EtOAc/MeOH 9:1). Recrystallization from ethanol/water (1:3) improves purity to >99%.

Industrial Production Insights

Large-scale manufacturing employs:

  • Flow Chemistry : Reduces solvent use by 40% compared to batch processes.
  • Catalytic Fluorination : Au/Pd catalysts enable direct C-H fluorination of pyridine, bypassing halogen exchange (patent: WO2023086712).

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Fluorine Position : The 3-fluoro substitution on pyridine in the target compound contrasts with 2-fluoro substitution in the benzamide analog (). This positional difference may alter dipole moments and π-stacking interactions.
  • Ring Systems : Replacing pyridine with benzene (as in 2-fluoro-N-(thiazol-2-yl)benzamide) reduces nitrogen-mediated hydrogen bonding but maintains planar amide geometry .

Crystallographic and Conformational Analysis

  • Planar Amide Linkage : The central amide group in thiazole-carboxamides is typically planar (e.g., r.m.s. deviation 0.048 Å in 2-fluoro-N-(thiazol-2-yl)benzamide), facilitating hydrogen-bonded dimer formation .
  • Dihedral Angles : In 2-fluoro-N-(thiazol-2-yl)benzamide, the amide group forms dihedral angles of 35.28° (with benzene) and 10.14° (with thiazole), indicating partial conjugation between rings . Pyridine analogs may exhibit smaller angles due to nitrogen's electron-withdrawing effects.
  • Fluorine Impact : The 3-fluoro group on pyridine may influence crystal packing via C–F···H or F···π interactions, though specific data for the target compound requires further study.

Biological Activity

3-Fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound characterized by its unique structural features, integrating a fluorinated pyridine ring with a thiazole moiety. This combination has been linked to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily stems from its interaction with multiple biochemical pathways. Thiazole derivatives, including this compound, have shown potential as:

  • Antioxidants
  • Analgesics
  • Anti-inflammatory agents
  • Antimicrobial and antifungal agents
  • Antiviral agents
  • Diuretics
  • Anticonvulsants
  • Neuroprotective agents
  • Antitumor or cytotoxic drugs .

Pharmacokinetics

In terms of pharmacokinetics, this compound exhibits the following properties:

  • Solubility : Slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
  • ADME Profile : The absorption, distribution, metabolism, and excretion characteristics are critical for understanding its therapeutic potential .

Anticancer Activity

Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole or pyridine moieties can enhance anticancer efficacy .

Antimicrobial Properties

In vitro studies have demonstrated that thiazole-containing compounds possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range widely, indicating varying degrees of effectiveness. For example:

CompoundMIC (µM)Activity
Compound A4.69Against B. subtilis
Compound B5.64Against S. aureus
Compound C8.33Against E. coli
Compound D13.40Against P. aeruginosa

These results underscore the potential of thiazole derivatives as antimicrobial agents .

Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives have been explored in various models. For example, a study reported that certain thiazole-based compounds exhibited protective effects against seizures with effective doses significantly lower than standard treatments .

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines revealed that modifications to the fluorinated pyridine structure enhanced the compound's ability to induce apoptosis in cancer cells.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several thiazole derivatives against common pathogens and found that certain substitutions on the thiazole ring improved the overall antibacterial activity.

Q & A

Basic: What are the standard synthetic protocols for 3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridine-4-carboxylic acid intermediate, often via halogenation (e.g., fluorination at the 3-position using Selectfluor®).
  • Step 2: Activation of the carboxylic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA).
  • Step 3: Amide bond formation with 2-aminothiazole under inert conditions (N₂ atmosphere) at 60–80°C.
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.
  • Characterization: Confirmed via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

  • X-ray crystallography : Single crystals grown via slow evaporation (solvent: DMSO/EtOH) are analyzed using SHELXL for refinement and ORTEP-3 for visualization. Key parameters: R-factor < 0.05, bond length/angle deviations within 2σ .
  • Spectroscopic techniques : ¹⁹F NMR (δ ≈ -110 ppm for C-F), IR (amide I band ~1650 cm⁻¹), and UV-Vis (λmax ~270 nm for thiazole π→π* transitions) .

Basic: What in vitro assays are used for preliminary biological screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; IC₅₀ typically 8–32 µg/mL).
  • Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure; IC₅₀ ~10–50 µM).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1–10 µM) .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved?

Answer:

  • Data collection : Optimize resolution (< 1.0 Å) using synchrotron radiation.
  • Refinement : Apply SHELXL constraints (e.g., DFIX for bond lengths, ISOR for thermal parameters).
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (< 5% discrepancy) .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • 3D-QSAR : Use VLife MDS to align derivatives (e.g., pyridine-thiazole analogs) and generate contour maps (steric/electrostatic fields). Key descriptors: logP, H-bond acceptor count.
  • Molecular docking : AutoDock Vina with PDB targets (e.g., EGFR kinase, PDB: 1M17). Validate docking poses via MD simulations (100 ns, RMSD < 2.0 Å) .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (ATCC-verified) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Orthogonal validation : Combine enzymatic (e.g., fluorogenic substrate cleavage) and cell-based assays (e.g., apoptosis via Annexin V).
  • Meta-analysis : Apply Pearson correlation to compare IC₅₀ datasets; exclude outliers with Grubbs’ test (α = 0.05) .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the pyridine N-oxide position (improves aqueous solubility >10-fold).
  • Formulation : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes (e.g., HP-β-CD, solubility enhancement ~5 mg/mL).
  • pH adjustment : Prepare citrate buffer (pH 4.0) for ionizable groups (pKa ~3.5 for pyridine) .

Advanced: How to identify biological targets using omics approaches?

Answer:

  • Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays (lysate: HeLa cells). Identify bound proteins via LC-MS/MS (Orbitrap Fusion).
  • Transcriptomics : RNA-seq of treated vs. untreated cells (dose: 10 µM, 24 h); pathway enrichment via KEGG/GO.
  • CRISPR screening : Genome-wide KO libraries to identify resistance genes (e.g., ABC transporters) .

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